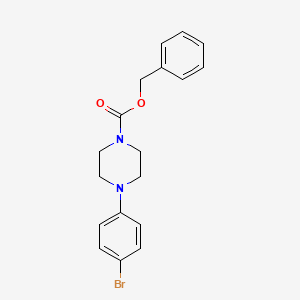

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate

Overview

Description

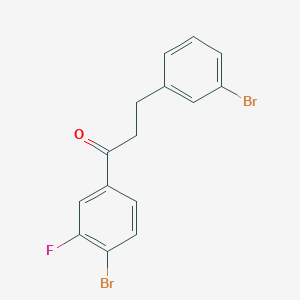

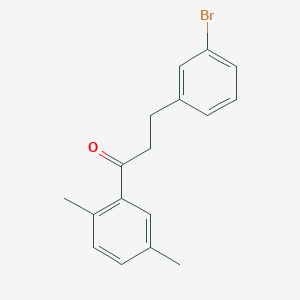

“Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1150271-33-2 . It has a molecular weight of 375.27 and a molecular formula of C18H19BrN2O2 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate” is represented by the formula C18H19BrN2O2 . Unfortunately, more detailed structural information was not found in the search results.Physical And Chemical Properties Analysis

“Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate” is a solid at room temperature . The storage temperature is recommended to be at room temperature, in a dry and sealed environment .Scientific Research Applications

Kinase Inhibitors

The piperazine moiety found in Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is frequently utilized in the development of kinase inhibitors . These inhibitors play a crucial role in targeted cancer therapies as they can interfere with specific kinases involved in the growth and spread of cancer cells.

Receptor Modulators

This compound also serves as a scaffold for receptor modulators . By influencing receptor interactions, it can modulate various physiological processes, which is beneficial for treating disorders related to neurotransmission, such as depression and anxiety.

Synthetic Intermediate

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate acts as a synthetic intermediate in the preparation of various bioactive molecules . Its structure is conducive to chemical reactions that incorporate the piperazine ring into new compounds with potential pharmacological activities.

Antimicrobial Activity

Derived compounds from Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate have shown a broad spectrum of biological activities, including antibacterial and antifungal properties . This makes it a valuable starting point for developing new antimicrobial agents.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activities . By disrupting cellular processes specific to cancer cells, these derivatives can contribute to the development of new chemotherapeutic agents.

Antiparasitic and Antihistamine Effects

The compound’s derivatives are also explored for their antiparasitic and antihistamine effects . These properties are particularly useful in creating treatments for parasitic infections and allergic reactions.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCMGNPEKPFTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675097 | |

| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

CAS RN |

1150271-33-2 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)

![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)

![3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1522666.png)

![5-Bromo-2'-methyl-[2,4']bipyridinyl](/img/structure/B1522667.png)

![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol](/img/structure/B1522675.png)

![5'-Bromo-3-methyl-[2,2']bipyridinyl](/img/structure/B1522676.png)